Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a sulfonamide group, and a naphthofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting with the preparation of the naphthofuran core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The thiophene ring is then introduced via a sulfonation reaction, followed by the attachment of the ethyl and propyl groups through esterification and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: The presence of the thiophene ring makes this compound a candidate for use in organic semiconductors and other electronic materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic structures.
Mechanism of Action
The mechanism of action of ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene and naphthofuran rings can participate in π-π stacking interactions.
Comparison with Similar Compounds
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate can be compared with other compounds that contain similar functional groups:
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their pharmacological properties.
Sulfonamide Derivatives: Sulfonamide drugs such as sulfamethoxazole are widely used as antibiotics.
Naphthofuran Derivatives: Compounds containing the naphthofuran core are less common but can exhibit interesting biological activities.
The uniqueness of this compound lies in its combination of these functional groups, which can confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-propyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-3-8-18-20(22(24)27-4-2)16-13-17(23-30(25,26)19-11-7-12-29-19)14-9-5-6-10-15(14)21(16)28-18/h5-7,9-13,23H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBBOLKAUZKJFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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